Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-

Description

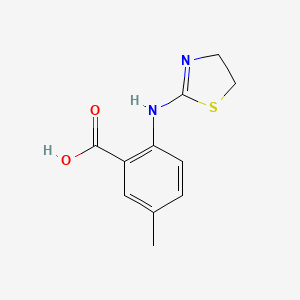

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-, is a benzoic acid derivative featuring a 4,5-dihydrothiazole (thiazoline) ring linked via an amino group at the 2-position and a methyl substituent at the 5-position. The dihydrothiazole moiety introduces partial saturation, enhancing conformational flexibility compared to fully aromatic thiazoles. This structural motif is significant in medicinal chemistry due to the thiazole ring's prevalence in bioactive molecules, influencing properties such as solubility, acidity, and binding affinity .

Properties

CAS No. |

127627-70-7 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylamino)-5-methylbenzoic acid |

InChI |

InChI=1S/C11H12N2O2S/c1-7-2-3-9(8(6-7)10(14)15)13-11-12-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

XJHLTHQFSYYYRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NCCS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- typically involves the reaction of benzoic acid derivatives with thiazole compounds. One common method includes the condensation of 2-aminothiazole with 5-methyl-2-nitrobenzoic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential antibacterial and antifungal activities.

Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals

Mechanism of Action

The mechanism by which Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit fatty acid synthesis in bacteria, leading to cell death . In cancer research, it has been shown to inhibit enzymes like epidermal growth factor receptor kinase, which plays a crucial role in cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazoline Moieties

Compound A : 3-{2-[4-Oxo-2-(Phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic Acid (CAS: 101466-26-6)

- Structure: Features a 4,5-dihydrothiazole ring with an oxo group and phenylamino substituent, connected to benzoic acid via an acetylated amino linker at the 3-position.

- Key Properties: Molecular formula C₁₈H₁₅N₃O₄S, molar mass 369.39 g/mol, pKa ~4.04.

- Differentiation : Unlike the target compound, Compound A has a 3-substitution and an oxo group, altering electronic properties and biological interactions.

Compound B : 4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic Acid

- Structure : Substitution at the 4-position of benzoic acid with a dihydrothiazole-aniline-acetyl group.

- Key Properties : The acetyl-aniline-thiazoline combination enhances π-π stacking and receptor binding, but the 4-substitution may reduce steric hindrance compared to 2-substituted analogues .

Compound C : Benzoic Acid, 2-Methoxy-5-(4-Methyl-2-thiazolyl)

- Key Properties: Fully aromatic thiazole increases planarity and stability. The methoxy group enhances lipophilicity, contrasting with the target compound's amino group, which improves water solubility .

Functional Group Variations

Compound D : Benzoic Acid, 4-(4,5-Dihydro-5-pentyl-3-isoxazolyl)-, 4-Ethylphenyl Ester

- Structure : Isoxazole (oxygen-containing heterocycle) instead of thiazoline, with ester linkage.

- Key Properties : The isoxazole’s electronegativity alters reactivity, while the ester group increases hydrophobicity. This contrasts with the target compound’s carboxylic acid, which is more polar and acidic .

Compound E : 5-Fluoro-2-(Pyridin-4-yl)benzoic Acid

- Structure : Pyridine and fluorine substituents.

- Key Properties : Fluorine enhances metabolic stability; pyridine introduces basicity. Lacks the thiazoline’s hydrogen-bonding capacity, affecting target selectivity .

Comparative Data Table

*Estimated based on analogous benzoic acid derivatives.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's molecular formula is , characterized by a benzoic acid moiety attached to a thiazole ring. The structural features contribute to its biological properties, which are explored in subsequent sections.

1. Antimicrobial Activity

Recent studies indicate that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, compounds similar to benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- have shown efficacy against various bacterial strains and fungi.

- Case Study : A derivative was tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. This suggests a promising application in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. It has demonstrated significant cytotoxic effects against several cancer cell lines.

- Research Findings : In a study assessing its effects on the MCF-7 breast cancer cell line, the compound exhibited an IC50 value of approximately 5 µM, indicating potent antiproliferative activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of benzoic acid derivatives are multifaceted:

- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cellular metabolism. For example, they may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .

- Protein Interaction : Molecular docking studies suggest that the compound interacts with specific protein targets, enhancing its biological efficacy. This interaction is critical for mediating its antimicrobial and anticancer effects .

Data Summary

| Biological Activity | Tested Cell Lines/Organisms | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC: 16-32 µg/mL | Enzyme inhibition |

| Anticancer | MCF-7 breast cancer cells | IC50: ~5 µM | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.